molecular formula C14H11NO4S B6401990 4-(2-Methylthiophenyl)-2-nitrobenzoic acid CAS No. 1237104-84-5

4-(2-Methylthiophenyl)-2-nitrobenzoic acid

Cat. No.: B6401990
CAS No.: 1237104-84-5
M. Wt: 289.31 g/mol
InChI Key: USSSEMJZVJJSJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylthiophenyl)-2-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It features a nitro group (-NO2) and a carboxylic acid group (-COOH) attached to a benzene ring, with a 2-methylthiophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylthiophenyl)-2-nitrobenzoic acid typically involves multi-step organic reactions One common method is the nitration of 4-(2-Methylthiophenyl)benzoic acid

Another approach involves the Suzuki-Miyaura coupling reaction, where 4-bromo-2-nitrobenzoic acid is coupled with 2-methylthiophenylboronic acid in the presence of a palladium catalyst and a base . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes or coupling reactions using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylthiophenyl)-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.

    Oxidation: The methyl group on the thiophenyl ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Alcohols with sulfuric acid or hydrochloric acid as catalysts.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Reduction: 4-(2-Aminothiophenyl)-2-nitrobenzoic acid.

    Substitution: Esters of this compound.

    Oxidation: 4-(2-Carboxythiophenyl)-2-nitrobenzoic acid.

Scientific Research Applications

4-(2-Methylthiophenyl)-2-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methylthiophenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic acid: Lacks the thiophenyl substituent, making it less hydrophobic and potentially less biologically active.

    2-Methylthiophenylbenzoic acid: Lacks the nitro group, which reduces its reactivity in certain chemical reactions.

    4-(2-Methylphenyl)-2-nitrobenzoic acid: Similar structure but with a phenyl instead of a thiophenyl group, which may affect its chemical and biological properties.

Uniqueness

4-(2-Methylthiophenyl)-2-nitrobenzoic acid is unique due to the presence of both a nitro group and a thiophenyl substituent. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(2-methylsulfanylphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c1-20-13-5-3-2-4-10(13)9-6-7-11(14(16)17)12(8-9)15(18)19/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSSEMJZVJJSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.